N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine
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Overview
Description
(2S)-2-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound that features a chromenone moiety, a phenylpropanoic acid backbone, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst.
Attachment of the Propanoic Acid Backbone: The chromenone derivative is then reacted with a suitable propanoic acid derivative under basic conditions to form the ester linkage.
Amidation Reaction: The ester is converted to an amide by reacting with an amine, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the chromenone moiety can yield dihydro derivatives.
Substitution: The phenyl and chromenone rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: Its derivatives can be used in the synthesis of polymers and advanced materials.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Dyes and Pigments: The chromenone moiety is useful in the synthesis of dyes.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The chromenone moiety can intercalate with DNA, while the phenylpropanoic acid backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure due to the chromenone moiety.
Phenylpropanoids: Share the phenylpropanoic acid backbone.
Flavonoids: Structurally related due to the presence of aromatic rings and oxygen-containing functional groups.
Uniqueness
(2S)-2-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID is unique due to the combination of the chromenone and phenylpropanoic acid structures, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2S)-2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H23NO6/c1-3-16-12-21(25)30-20-13-17(9-10-18(16)20)29-14(2)22(26)24-19(23(27)28)11-15-7-5-4-6-8-15/h4-10,12-14,19H,3,11H2,1-2H3,(H,24,26)(H,27,28)/t14?,19-/m0/s1 |
InChI Key |
VGHXGZSHHJPAEB-PKDNWHCCSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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